

Quantification of rac-Galaxolidone Lactol in Biological Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *rac Galaxolidone Lactol*

Cat. No.: *B15287534*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galaxolide (HHCB) is a synthetic polycyclic musk widely used as a fragrance ingredient in a vast array of consumer products, including perfumes, lotions, and detergents.^[1] Due to its extensive use and lipophilic nature, Galaxolide can bioaccumulate in fatty tissues of organisms, including humans.^{[2][3]} Galaxolidone Lactol (HHCB-lactone) is a primary metabolite of Galaxolide, formed through oxidation.^{[4][5]} The presence and concentration of this metabolite in biological tissues are of interest for toxicological and pharmacokinetic studies.

These application notes provide detailed protocols for the quantification of racemic (rac) Galaxolidone Lactol in various biological tissues. The methodologies described are based on established analytical techniques for the parent compound, Galaxolide, and other lipophilic small molecules, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize reported concentrations of the parent compound, Galaxolide (HHCB), in various human biological tissues. Data for Galaxolidone Lactol is less prevalent in the literature; however, its presence is often confirmed alongside the parent compound.

Table 1: Concentration of Galaxolide (HHCB) in Human Adipose Tissue

Region/Country	Year of Study	Mean	Range (ng/g lipid weight)	Reference
		Concentration (ng/g lipid weight)		
Korea	2007-2008	81	28-211	[3]
Germany	1996	16-189 (individual values)	-	[3]

Table 2: Concentration of Galaxolide (HHCB) in Human Blood Plasma

Region/Country	Year of Study	Population	Median	Maximum	Reference
			Concentration (ng/L)	Concentration (ng/L)	
Austria	2009	Healthy young adults (n=110)	420	4100	[3][6]
Austria	2005	Adults (n=100)	-	4100	[2][6]

Table 3: Concentration of Galaxolide (HHCB) in Human Milk

Region/Country	Year of Study	Median	Maximum	Reference
		Concentration (ng/g lipid weight)	Concentration (ng/g lipid weight)	
Sweden	1996-2003	63.9	268	[3]

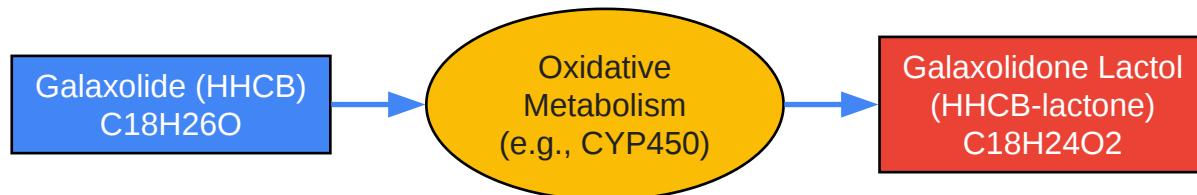
Experimental Protocols

Protocol 1: Quantification of rac-Galaxolidone Lactol in Adipose Tissue using LC-MS/MS

This protocol outlines a method for the extraction, cleanup, and analysis of Galaxolidone Lactol from adipose tissue samples.

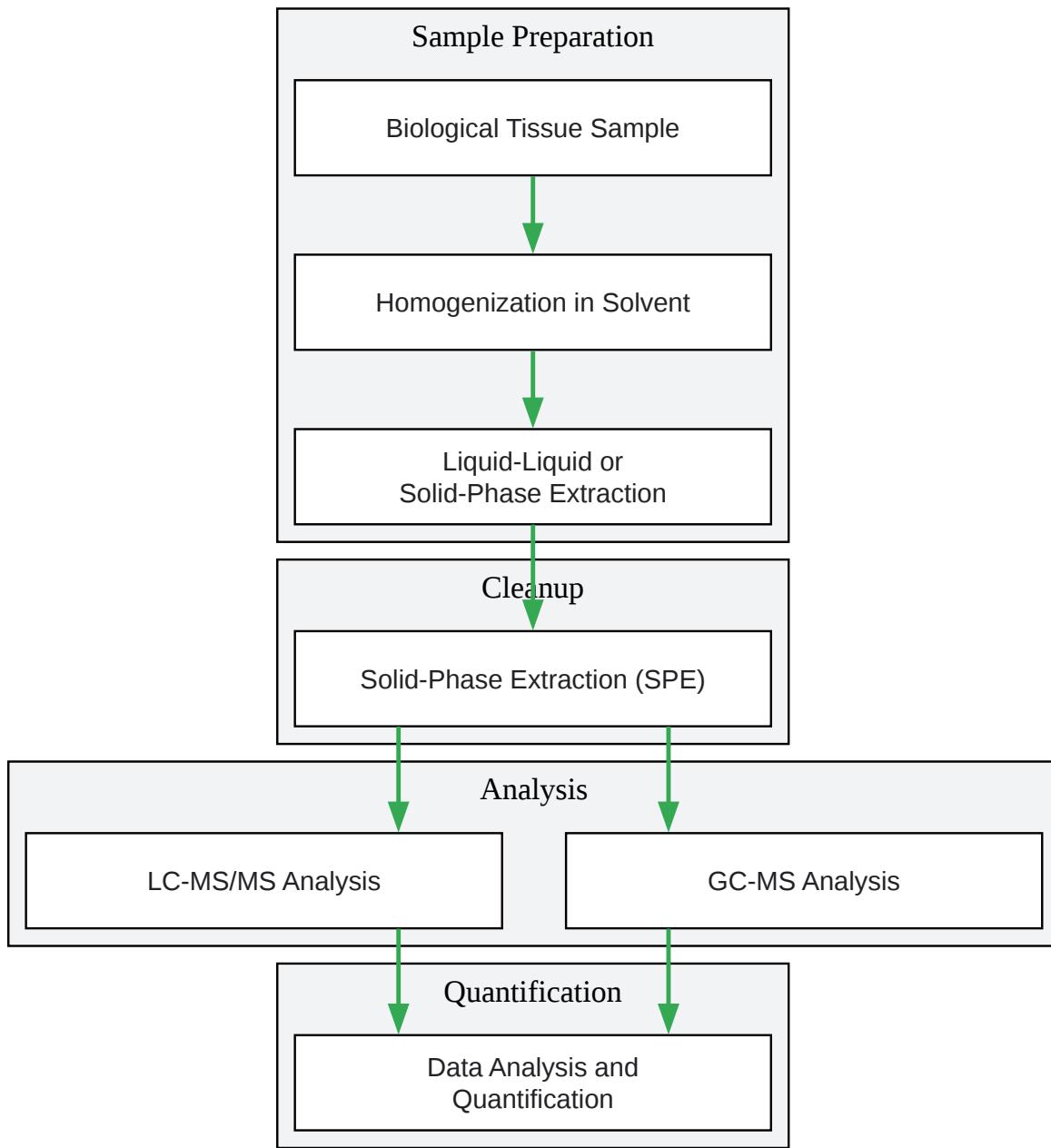
1. Sample Preparation and Homogenization:
 - a. Accurately weigh approximately 1 gram of frozen adipose tissue.
 - b. Mince the tissue finely with a clean scalpel on a cold surface.
 - c. Transfer the minced tissue to a homogenizer tube and add 5 mL of cold acetonitrile.
 - d. Add an appropriate internal standard (e.g., deuterated Galaxolide or a structurally similar compound).
 - e. Homogenize the tissue until a uniform suspension is achieved.
2. Liquid-Liquid Extraction (LLE):
 - a. Transfer the homogenate to a glass centrifuge tube.
 - b. Add 5 mL of n-hexane and vortex vigorously for 2 minutes.
 - c. Centrifuge at 3000 x g for 10 minutes to separate the layers.
 - d. Carefully collect the upper n-hexane layer, which contains the lipids and the analyte of interest.
 - e. Repeat the extraction with another 5 mL of n-hexane and combine the extracts.
3. Solid-Phase Extraction (SPE) Cleanup:
 - a. Evaporate the combined n-hexane extracts to dryness under a gentle stream of nitrogen.
 - b. Reconstitute the residue in 1 mL of n-hexane.
 - c. Condition a silica gel SPE cartridge (e.g., 500 mg, 3 mL) with 5 mL of n-hexane.
 - d. Load the reconstituted sample onto the SPE cartridge.
 - e. Wash the cartridge with 5 mL of n-hexane to remove nonpolar lipid interferences.
 - f. Elute the Galaxolidone Lactol with 10 mL of a 50:50 (v/v) mixture of n-hexane and dichloromethane.
 - g. Evaporate the eluate to dryness and reconstitute in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm).[\[6\]](#)
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute the analyte.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 μ L.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.[\[6\]](#)
 - Precursor Ion: $[M+H]^+$ for Galaxolidone Lactol (C₁₈H₂₄O₂), m/z 273.18.[\[7\]](#)
 - Product Ions: Select at least two characteristic product ions for quantification and confirmation. Based on available data for similar compounds, fragmentation would likely occur on the lactone ring.
 - Detection Mode: Multiple Reaction Monitoring (MRM).


Protocol 2: Quantification of rac-Galaxolidone Lactol in Blood Plasma using GC-MS

This protocol details a method suitable for the analysis of Galaxolidone Lactol in blood plasma.

1. Sample Preparation and Extraction: a. To 1 mL of blood plasma in a glass tube, add an appropriate internal standard. b. Add 3 mL of a 1:1 (v/v) mixture of n-hexane and acetone. c. Vortex for 2 minutes and then centrifuge at 2500 x g for 10 minutes. d. Transfer the upper organic layer to a clean tube. e. Repeat the extraction step and combine the organic layers.
2. Cleanup (if necessary): a. For cleaner samples, the combined extracts can be concentrated and directly analyzed. b. For samples with significant matrix interference, a cleanup step using SPE with a Florisil or silica cartridge can be employed, similar to Protocol 1, step 3.
3. GC-MS Analysis:
 - Gas Chromatography (GC):


- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
- Injector Temperature: 280°C.
- Oven Temperature Program: Start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 300°C) to ensure elution of the analyte.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometry (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230°C.
 - Detection Mode: Selected Ion Monitoring (SIM) using the molecular ion (m/z 272) and characteristic fragment ions for quantification and confirmation.

Visualizations

[Click to download full resolution via product page](#)

Metabolic conversion of Galaxolide to Galaxolidone Lactol.

[Click to download full resolution via product page](#)

General workflow for the quantification of Galaxolidone Lactol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human dermal exposure to galaxolide from personal care products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 3. Galaxolide | C18H26O | CID 91497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rosal.web.uah.es [rosal.web.uah.es]
- 5. Investigation of Galaxolide degradation products generated under oxidative and irradiation processes by liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry and comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galaxolide | C18H26O | CID 91497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Quantification of rac-Galaxolidone Lactol in Biological Tissues: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15287534#quantification-of-rac-galaxolidone-lactol-in-biological-tissues>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com